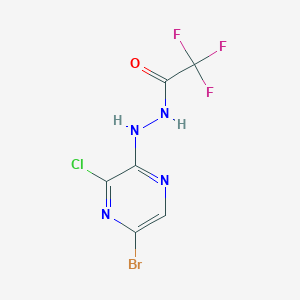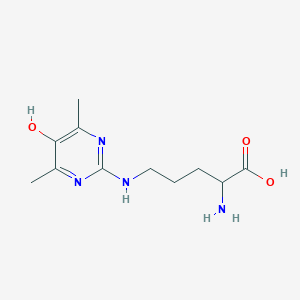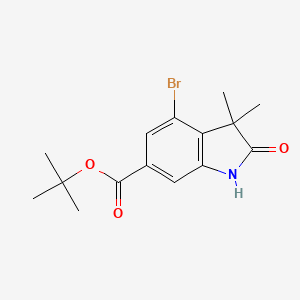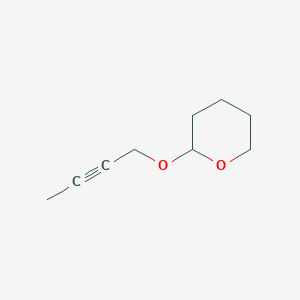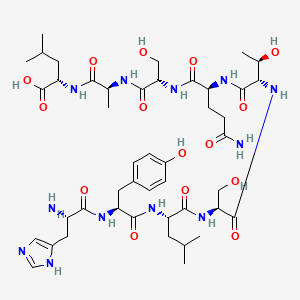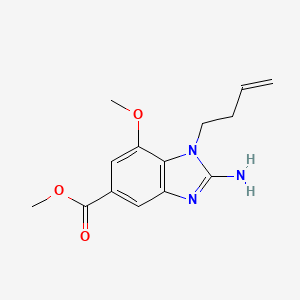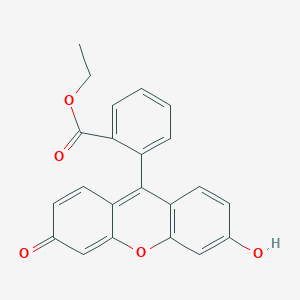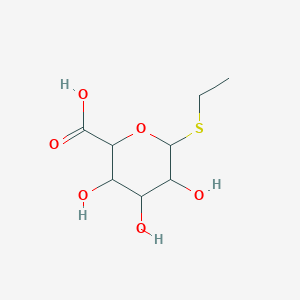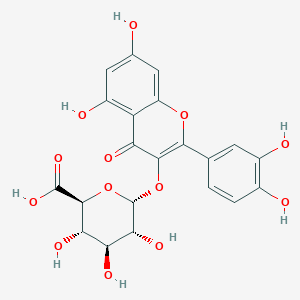
Methyl 4-chloro-2-cyano-6-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-2-cyano-6-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2 It is a derivative of benzoic acid, featuring a cyano group, a chlorine atom, and a fluorine atom on the benzene ring, along with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-cyano-6-fluorobenzoate typically involves the esterification of 4-chloro-2-cyano-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-chloro-2-cyano-6-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Products such as 4-amino-2-cyano-6-fluorobenzoate.
Reduction: 4-chloro-2-amino-6-fluorobenzoate.
Hydrolysis: 4-chloro-2-cyano-6-fluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-2-cyano-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 4-chloro-2-cyano-6-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-chloro-4-cyano-6-fluorobenzoate
- Methyl 4-fluorobenzoate
- Methyl 2-fluorobenzoate
Comparison: Methyl 4-chloro-2-cyano-6-fluorobenzoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity. Compared to Methyl 2-chloro-4-cyano-6-fluorobenzoate, the position of the chlorine and cyano groups can lead to different reactivity patterns and applications. Methyl 4-fluorobenzoate and Methyl 2-fluorobenzoate, lacking the cyano and chloro groups, exhibit different chemical properties and are used in different contexts.
Eigenschaften
Molekularformel |
C9H5ClFNO2 |
|---|---|
Molekulargewicht |
213.59 g/mol |
IUPAC-Name |
methyl 4-chloro-2-cyano-6-fluorobenzoate |
InChI |
InChI=1S/C9H5ClFNO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3 |
InChI-Schlüssel |
UPFYJGOSKMJMSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1F)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


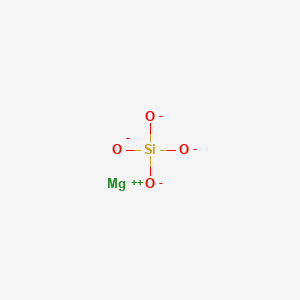

![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
![methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13903456.png)
